Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

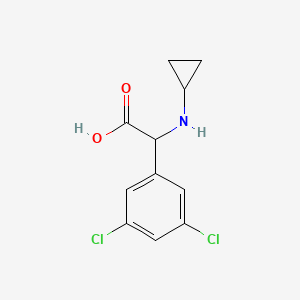

La Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- est un composé organique aromatique hétérocyclique. Il s'agit d'un dérivé de la quinoline, un composé contenant de l'azote avec un cycle benzénique fusionné à un cycle pyridine. L'ajout d'un atome de chlore en position 8, d'un groupe méthyle en position 2 et d'un cycle pipérazine en position 4 rend ce composé unique. Il a des applications significatives en chimie médicinale en raison de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- peut être réalisée par diverses méthodes. Une méthode courante implique la réaction de la 8-chloroquinoline avec la 2-méthyl-4-(1-pipérazinyl)aniline dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le dichlorométhane et un catalyseur tel que le palladium sur carbone. La réaction est effectuée sous atmosphère inerte, généralement d'azote ou d'argon, et à des températures élevées pour faciliter la réaction de couplage.

Méthodes de production industrielle

La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs, ce qui conduit à des rendements et une pureté plus élevés. L'utilisation de l'irradiation micro-ondes et des principes de la chimie verte, tels que les conditions sans solvant et les catalyseurs réutilisables, est également explorée pour rendre le processus plus durable et respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

La Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoline.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium, convertissant le composé en son amine correspondante.

Substitution : Des réactions de substitution nucléophile peuvent se produire à l'atome de chlore, où les nucléophiles tels que les amines ou les thiols remplacent l'atome de chlore.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Gaz hydrogène avec du palladium sur carbone comme catalyseur.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : N-oxydes de quinoline.

Réduction : Amines correspondantes.

Substitution : Divers dérivés de quinoline substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique.

Médecine : Enquêté pour son utilisation potentielle dans le traitement de maladies telles que le paludisme et le cancer en raison de sa capacité à interférer avec la synthèse et la réparation de l'ADN.

Mécanisme d'action

Le mécanisme d'action de la Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- implique son interaction avec diverses cibles moléculaires. Dans les applications médicinales, il est connu pour inhiber les enzymes impliquées dans la synthèse et la réparation de l'ADN, ce qui entraîne la mort cellulaire dans les cellules en division rapide telles que les cellules cancéreuses. Le composé peut également interférer avec la fonction des enzymes microbiennes, le rendant efficace contre certaines bactéries et champignons .

Applications De Recherche Scientifique

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer due to its ability to interfere with DNA synthesis and repair.

Industry: Used in the development of dyes, pigments, and other materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets. In medicinal applications, it is known to inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also interfere with the function of microbial enzymes, making it effective against certain bacteria and fungi .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoline : Le composé parent sans les substitutions chlore, méthyle et pipérazine.

8-Chloroquinoline : Similaire mais manque les groupes méthyle et pipérazine.

2-Méthylquinoline : Manque les groupes chlore et pipérazine.

4-(1-Pipérazinyl)quinoline : Manque les groupes chlore et méthyle.

Unicité

La Quinoline, 8-chloro-2-méthyl-4-(1-pipérazinyl)- est unique en raison de la combinaison de ses substituants, qui confèrent des activités biologiques spécifiques non observées dans le composé parent ou ses dérivés plus simples. La présence du cycle pipérazine, en particulier, améliore sa capacité à interagir avec les cibles biologiques, ce qui en fait un composé précieux en chimie médicinale .

Propriétés

Numéro CAS |

1146293-28-8 |

|---|---|

Formule moléculaire |

C14H16ClN3 |

Poids moléculaire |

261.75 g/mol |

Nom IUPAC |

8-chloro-2-methyl-4-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H16ClN3/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10/h2-4,9,16H,5-8H2,1H3 |

Clé InChI |

YQVIFBFVEIVFLP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C=CC=C(C2=N1)Cl)N3CCNCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)

![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)